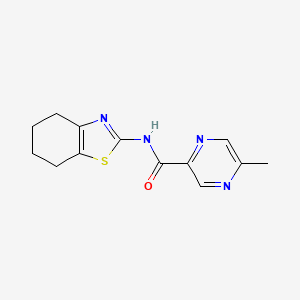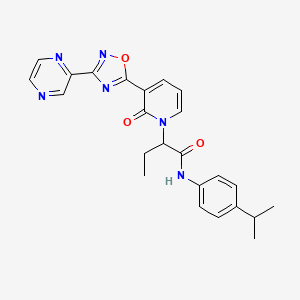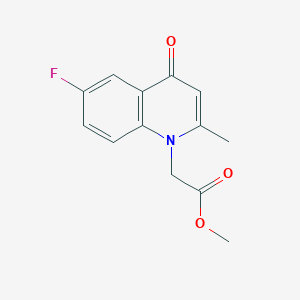
methyl (6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of quinolones, which are known for their broad-spectrum antibacterial activity. In recent years, researchers have been exploring the synthesis, mechanism of action, and physiological effects of this compound to better understand its potential applications.
Aplicaciones Científicas De Investigación
Novel Fluorophores for Biomedical Analysis
A study by Hirano et al. (2004) introduced 6-methoxy-4-quinolone (6-MOQ) as a novel fluorophore derived from the oxidation of 5-methoxyindole-3-acetic acid, demonstrating strong fluorescence across a wide pH range in aqueous media. This compound, closely related to methyl (6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate, showcases potential as a fluorescent labeling reagent for biomedical analysis due to its stability and strong fluorescence unaffected by pH changes (Hirano et al., 2004).
Bioactive Compound Synthesis
Riadi et al. (2021) described the synthesis and biological evaluation of a new quinazolinone-based derivative, showcasing potent cytotoxic activity against various human cancer cell lines. This derivative, synthesized via the S-arylation method, has been characterized through NMR, Raman, and infrared spectroscopy, highlighting its potential as an effective anti-cancer agent and emphasizing the importance of quinoline derivatives in the development of novel therapeutics (Riadi et al., 2021).
Antibacterial Quinolones
Cooper et al. (1990) synthesized a series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including compounds with oxazole substituents, demonstrating significant in vitro antibacterial activity. This research underscores the therapeutic potential of fluoroquinolone derivatives in combating bacterial infections, with modifications at specific positions on the quinoline ring structure enhancing antibacterial efficacy (Cooper et al., 1990).
Mecanismo De Acción
Target of Action
It is structurally similar to fluoroquinolones, a class of antibacterials . Fluoroquinolones primarily target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
Mode of Action
Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, preventing DNA replication and ultimately leading to bacterial death .
Biochemical Pathways
Fluoroquinolones, due to their inhibition of dna gyrase and topoisomerase iv, disrupt dna replication, transcription, repair, and recombination in bacteria .
Result of Action
Fluoroquinolones, due to their inhibition of dna gyrase and topoisomerase iv, lead to the cessation of dna replication, resulting in bacterial death .
Propiedades
IUPAC Name |
methyl 2-(6-fluoro-2-methyl-4-oxoquinolin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-8-5-12(16)10-6-9(14)3-4-11(10)15(8)7-13(17)18-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLWNTVALCHHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)OC)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![N-[cyano(3,5-dichlorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752956.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752958.png)
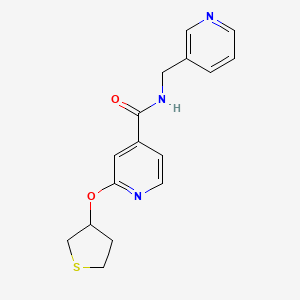
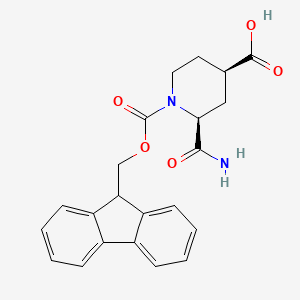

![2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2752965.png)
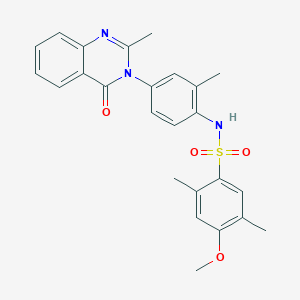

![N-[[3-[[ethyl(methyl)amino]methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2752970.png)
